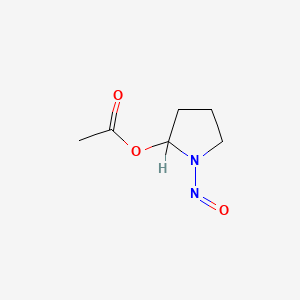

alpha-Acetoxy-N-nitrosopyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Acetoxy-N-nitrosopyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity Studies

Alpha-acetoxyNPYR has been extensively studied for its carcinogenic properties. Research indicates that it induces liver tumors in rats and respiratory tract tumors in mice and hamsters. The compound's ability to form DNA adducts is central to its carcinogenic mechanism.

- Dose-Response Studies : Extensive studies have demonstrated robust dose-response relationships in rat models, indicating significant tumorigenic potential at varying concentrations .

DNA Adduct Formation

The interaction of alpha-acetoxyNPYR with DNA has been a focal point of research. It reacts with deoxyribonucleosides, leading to the formation of various DNA adducts, which are critical for understanding its mutagenic effects.

- Characterization of Adducts : Studies have identified multiple products formed from the reaction of alpha-acetoxyNPYR with deoxyguanosine (dGuo) and other nucleobases. Notably, 13 products were identified from dGuo reactions, with six characterized for the first time . These include:

Analytical Techniques

The analysis of reaction products has utilized advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods enable the detailed characterization of adducts formed during reactions with DNA, providing insights into the mechanisms of action and potential risks associated with exposure to alpha-acetoxyNPYR.

Data Tables

| Adduct Type | Chemical Structure | Characterization Method |

|---|---|---|

| N2-(3-hydroxybutylidene)dGuo | Structure | HPLC, MS |

| 7-(N-nitrosopyrrolidin-2-yl)Gua | Structure | HPLC, MS |

| Unstable dThd Adducts | Structure | HPLC |

Note: Chemical structures are illustrative; actual structures would require visualization tools.

Case Studies

Several case studies highlight the implications of alpha-acetoxyNPYR in cancer research:

- Study on DNA Adduct Formation : Research demonstrated that alpha-acetoxyNPYR forms stable adducts with various nucleobases in DNA, suggesting a direct mechanism for its carcinogenic effects. The study used enzymatic hydrolysis followed by LC-MS analysis to identify these adducts .

- Comparative Carcinogenicity : A comparative study between alpha-acetoxyNPYR and other nitrosamines revealed distinct differences in their carcinogenic profiles, emphasizing the need for targeted studies on their mechanisms of action .

- Therapeutic Implications : Although primarily studied for its carcinogenic properties, understanding the metabolic pathways of alpha-acetoxyNPYR could lead to insights into potential therapeutic strategies against related compounds or pathways involved in tumorigenesis.

Propriétés

Numéro CAS |

59435-85-7 |

|---|---|

Formule moléculaire |

C6H10N2O3 |

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

(1-nitrosopyrrolidin-2-yl) acetate |

InChI |

InChI=1S/C6H10N2O3/c1-5(9)11-6-3-2-4-8(6)7-10/h6H,2-4H2,1H3 |

Clé InChI |

PILGRLJFJJAIGO-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCN1N=O |

SMILES canonique |

CC(=O)OC1CCCN1N=O |

Synonymes |

alpha-acetoxy-N-nitrosopyrrolidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.